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Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in

the field of hydrometallurgy, particularly for the separation of rare earth elements. Its application

extends to the challenging task of separating trivalent lanthanides from trivalent actinides, a

critical step in the partitioning and transmutation strategies for managing nuclear waste. This

guide provides an objective comparison of D2EHPA's selectivity for these two series of f-block

elements, supported by experimental data, detailed protocols, and process visualizations.

Data Presentation: Quantitative Comparison of
Extraction Behavior
The selectivity of an extractant is quantified by the separation factor (SF), which is the ratio of

the distribution coefficients (D) of two different metal ions. A higher separation factor indicates a

more effective separation. The distribution coefficient represents the ratio of the concentration

of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

The extraction of trivalent lanthanides (Ln³⁺) and actinides (An³⁺) by D2EHPA can be

represented by the following equilibrium reaction:

M³⁺(aq) + 3(H(D2EHPA))₂(org) ⇌ M(H(D2EHPA)₂)₃(org) + 3H⁺(aq)

where M represents the metal ion. The equilibrium constant for this reaction is the extraction

constant (Kex).
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A systematic study by Takayama et al. (2011) determined the extraction constants for a range

of trivalent lanthanides and actinides under identical conditions, providing a direct comparison

of D2EHPA's intrinsic selectivity.[1][2] The logarithmic values of these extraction constants (log

Kex) are presented in the table below. A higher log Kex value indicates a greater affinity of the

metal ion for the D2EHPA extractant.

Element
Ionic
Radius (Å)

log Kex Element
Ionic
Radius (Å)

log Kex

Lanthanides Actinides

La 1.032 -6.98 Ac 1.12 -8.5

Ce 1.01 -6.32 Am 1.00 -5.18

Pr 0.99 -5.92 Cm 0.97 -5.02

Nd 0.983 -5.68 Bk 0.96 -

Sm 0.958 -5.11 Cf 0.95 -4.68

Eu 0.947 -5.00 Es 0.928 -

Gd 0.938 -4.95 Fm 0.902 -5.32

Tb 0.923 -4.58

Dy 0.912 -4.32

Ho 0.901 -4.21

Er 0.89 -3.98

Tm 0.88 -3.78

Yb 0.868 -3.52

Lu 0.861 -3.38

Analysis of the Data:

General Trend: For both lanthanides and actinides, the extraction constant generally

increases with decreasing ionic radius (lanthanide and actinide contraction). This indicates
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that D2EHPA preferentially extracts the heavier elements within each series.

Lanthanide vs. Actinide Selectivity: The extraction constants for trivalent americium (Am),

curium (Cm), and californium (Cf) are very similar to those of their lanthanide counterparts

with comparable ionic radii.[2] For instance, the log Kex for Am (ionic radius ~1.00 Å) is

-5.18, which is close to that of Sm (ionic radius 0.958 Å) at -5.11. This inherent lack of

significant selectivity between most trivalent lanthanides and actinides makes their direct

separation using only D2EHPA challenging.

The Anomaly of Fermium: A notable exception is fermium (Fm), which exhibits a significantly

lower extraction constant (-5.32) than lanthanides with similar ionic radii, such as holmium

(Ho, -4.21) and dysprosium (Dy, -4.32).[1] This suggests a potential for separating fermium

from these heavier lanthanides.

Experimental Protocols
The following is a general methodology for a solvent extraction experiment to determine the

distribution coefficient of a metal ion with D2EHPA.

1. Reagent Preparation:

Aqueous Phase: Prepare a stock solution of the metal salt (e.g., nitrate or chloride) of the

lanthanide or actinide of interest in a suitable acidic medium (e.g., nitric acid or hydrochloric

acid) of a known concentration. The initial pH of the aqueous phase should be carefully

adjusted.

Organic Phase: Prepare a solution of D2EHPA of a specific concentration in an inert organic

diluent such as kerosene, n-dodecane, or toluene.

2. Extraction Procedure:

In a separatory funnel or a suitable vial, mix equal volumes of the prepared aqueous and

organic phases.

Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The required

time should be determined from preliminary kinetic studies.
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Allow the two phases to separate completely. Centrifugation can be used to accelerate

phase disengagement.

3. Sample Analysis:

Carefully separate the aqueous and organic phases.

Determine the concentration of the metal ion in both phases using an appropriate analytical

technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for

lanthanides or radiometric techniques (e.g., alpha or gamma spectroscopy) for actinides.

4. Calculation of Distribution Coefficient and Separation Factor:

The distribution coefficient (D) is calculated as: D = [M]org / [M]aq where [M]org and [M]aq

are the concentrations of the metal ion in the organic and aqueous phases, respectively.

The separation factor (SF) between two metal ions, M1 and M2, is calculated as: SF(M1/M2)

= D(M1) / D(M2)

Visualizations
Solvent Extraction Workflow
The following diagram illustrates the typical workflow for a solvent extraction experiment.
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A typical workflow for a solvent extraction experiment.
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The TALSPEAK Process: Enhancing Selectivity
Due to the low intrinsic selectivity of D2EHPA for lanthanides over actinides, processes like

TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus-reagent Extraction from

Aqueous Komplexes) have been developed. This process utilizes an aqueous phase

containing a complexing agent, typically diethylenetriaminepentaacetic acid (DTPA), and a

carboxylic acid buffer like lactic acid.

The diagram below illustrates the logical relationship of the components in the TALSPEAK

process.
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Logical relationship of components in the TALSPEAK process.

In the TALSPEAK process, DTPA selectively forms stable, water-soluble complexes with the

trivalent actinides. This "holds back" the actinides in the aqueous phase, preventing their

extraction by D2EHPA. The lanthanides, which form weaker complexes with DTPA, are
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preferentially extracted into the organic phase by D2EHPA. This strategy significantly enhances

the separation factor between lanthanides and actinides.

Conclusion
While D2EHPA is an effective extractant for both lanthanides and actinides, its intrinsic

selectivity for separating these two groups is generally low due to their similar ionic radii and

chemical properties. A direct comparison of extraction constants reveals that only in specific

cases, such as for fermium, does D2EHPA show a notable preference. For most practical

applications requiring group separation of trivalent lanthanides and actinides, the use of

D2EHPA in conjunction with an aqueous-phase complexing agent, as exemplified by the

TALSPEAK process, is a more effective strategy. This approach leverages the subtle

differences in complexation chemistry between the two series to achieve high separation

factors. Researchers and professionals involved in the separation of f-block elements should

consider these factors when designing and optimizing their separation schemes.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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